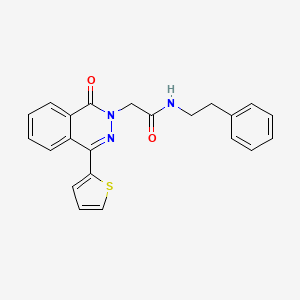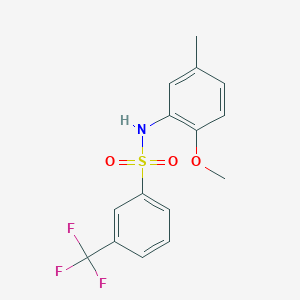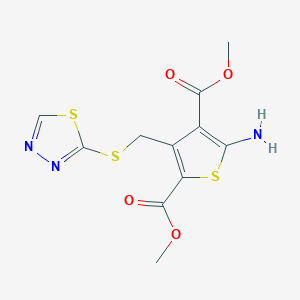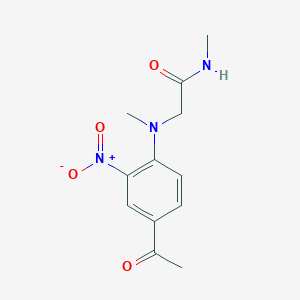![molecular formula C17H23ClFN3O3S B7682598 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)
1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic use in various B-cell malignancies.
Mécanisme D'action
1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone binds irreversibly to the active site of BTK, thereby inhibiting its activity. BTK plays a crucial role in B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, including NF-κB and AKT. This ultimately results in the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone has demonstrated significant anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its demonstrated anti-tumor activity in various B-cell malignancies. However, limitations include the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Orientations Futures
For the research and development of 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone include the investigation of its potential use in combination with other agents, including chemotherapy and immunotherapy. Additionally, further preclinical and clinical studies are needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone involves a multi-step process that includes the reaction of 3-chloro-4-fluoroaniline with piperazine to form 1-(3-chloro-4-fluorophenyl)piperazine. This intermediate is then treated with p-toluenesulfonyl chloride to form 1-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]methanone. The final step involves the reaction of this intermediate with 1-piperidinoethanone to form 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone.
Applications De Recherche Scientifique
1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone has demonstrated potent inhibition of BTK and has shown to be effective in inhibiting B-cell receptor signaling and inducing apoptosis of malignant B-cells.
Propriétés
IUPAC Name |
1-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O3S/c18-15-12-14(4-5-16(15)19)26(24,25)22-10-8-21(9-11-22)17(23)13-20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMMJKZDIIZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)

![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)

![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)